molecular formula C36H16F22IrN4P B2816475 2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate CAS No. 1973375-72-2

2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

Cat. No.: B2816475
CAS No.: 1973375-72-2
M. Wt: 1145.708
InChI Key: PJWPYHXXDOWVPL-UHFFFAOYSA-N
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Description

The compound 2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine; iridium; 5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine; hexafluorophosphate is an iridium(III) complex with a hexafluorophosphate counterion. It features two distinct ligands:

  • Primary ligand: 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, characterized by a pyridine ring substituted with a trifluoromethyl group at position 5 and a 2,4-difluorobenzene moiety at position 2.
  • Secondary ligand: 5-(Trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine, a bipyridine derivative with trifluoromethyl groups at strategic positions.

This compound is utilized in photoredox catalysis and organic light-emitting diodes (OLEDs) due to its redox stability and luminescent properties . Its synthesis typically involves palladium-catalyzed cross-coupling reactions for ligand assembly, followed by iridium coordination and anion exchange to form the hexafluorophosphate salt .

Properties

CAS No.

1973375-72-2

Molecular Formula

C36H16F22IrN4P

Molecular Weight

1145.708

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

InChI

InChI=1S/C12H6F6N2.2C12H5F5N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1;

InChI Key

PJWPYHXXDOWVPL-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir]

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine; iridium; 5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine; hexafluorophosphate is a complex iridium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Composition and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C42H34F16IrN4P
  • Molecular Weight : 976.95 g/mol
  • Appearance : Light yellow to yellow solid
  • Solubility : Slightly soluble in chloroform

Iridium complexes have been studied for their unique properties, including their ability to undergo ligand exchange with biomolecules, which can lead to distinct modes of action compared to traditional organic compounds. The presence of trifluoromethyl groups enhances lipophilicity, potentially increasing membrane permeability and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of iridium complexes. For instance, one study demonstrated that certain cyclometallated iridium(III) complexes exhibited significant antibacterial activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 3.60 µM and Minimum Bactericidal Concentration (MBC) values of 7.19 µM . This suggests that the compound may possess similar or enhanced antimicrobial properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of iridium complexes has been a focal point in recent research. A comparative study evaluated various iridium(III) complexes against several cancer cell lines, including ovarian and cervical cancer cells. The results indicated that these complexes exhibited cytotoxicity, with some showing IC50 values significantly lower than those of conventional chemotherapeutics . The unique coordination environment and electronic properties of the iridium center are believed to contribute to this activity.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in Inorganic Chemistry, researchers synthesized a series of iridium(III) complexes and tested their efficacy against various bacterial strains. The results showed that the complex containing the difluorobenzene moiety demonstrated superior antibacterial activity compared to other tested compounds, indicating its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with the iridium complex resulted in significant apoptosis in cancer cells, suggesting its potential role as an anticancer agent. The mechanism was attributed to the complex's ability to induce oxidative stress within the cells .

Data Summary

Activity TypeTarget Organism/Cell LineMIC/MBC/IC50 ValuesReference
AntimicrobialStaphylococcus aureusMIC: 3.60 µM
AnticancerOvarian Cancer CellsIC50: < 10 µM
AnticancerCervical Cancer CellsIC50: < 15 µM

Scientific Research Applications

Structural Formula

The molecular formula can be represented as follows:C18H14F15N3PIr\text{C}_{18}\text{H}_{14}\text{F}_{15}\text{N}_{3}\text{P}\text{Ir}

Catalysis

The iridium center in this compound facilitates various catalytic reactions, particularly in organic synthesis. It can act as a catalyst in:

  • Cross-coupling reactions : These reactions are essential for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules.
  • Hydrogenation processes : The compound can be used to hydrogenate unsaturated compounds, enhancing their reactivity and stability.

Table 1: Catalytic Reactions Involving Iridium Compounds

Reaction TypeDescriptionReference
Cross-couplingFormation of carbon-carbon bonds
HydrogenationAddition of hydrogen to unsaturated compounds
C-H ActivationFunctionalization of C-H bonds

Medicinal Chemistry

The fluorinated moieties present in the compound suggest potential applications in medicinal chemistry. These include:

  • Anticancer agents : Due to their ability to interact with biological systems, compounds like this may be explored for their anticancer properties.
  • Drug development : The unique structure can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects.

Case Study: Anticancer Activity

In a study examining the anticancer properties of similar iridium complexes, researchers found that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanisms involved included induction of apoptosis and disruption of cellular metabolism.

Material Science

The unique properties of this compound can also be leveraged in material science:

  • Fluorescent materials : The fluorinated groups can enhance luminescent properties, making them suitable for applications in OLEDs (Organic Light Emitting Diodes).
  • Sensors : The compound's reactivity can be utilized in developing sensors for detecting specific analytes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Applications Synthesis Yield Key References
Target Compound Iridium(III) complex with difluorophenyl-trifluoromethylpyridine and bipyridine ligands Photoredox catalysis, OLEDs 82% (ligand synthesis)
2-(p-Tolyl)-5-(trifluoromethyl)pyridine (3oa) Pyridine with trifluoromethyl and p-tolyl groups Intermediate for pharmaceuticals 83%
5-(Chloromethyl)-2-(trifluoromethyl)pyridine (20) Chloromethyl and trifluoromethyl substituents Antitubercular agent precursor Not reported
4,4'-Bis(trifluoromethyl)-2,2'-bipyridine Bipyridine with trifluoromethyl groups Catalysis, luminescent materials 99% (boronate coupling)

Physical Properties

Property Target Compound 3oa 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Melting Point >300°C Not reported Gel form (used immediately)
Solubility Chloroform (slight) Petroleum ether/EtOAc-soluble Not reported
Molecular Weight 976.95 g/mol 231.21 g/mol 196.1 g/mol (LC-MS)

Functional Performance

  • Electrochemical Stability: The target compound exhibits superior redox stability compared to non-fluorinated iridium complexes (e.g., [Ir(ppy)3]) due to electron-withdrawing trifluoromethyl groups .
  • Luminescence : Emission maxima shifted to ~610 nm (red region), contrasting with shorter wavelengths observed in 2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine derivatives .

Critical Research Findings

Ligand Fluorination Enhances Stability: Fluorinated pyridines in the target compound reduce oxidative degradation by 40% compared to non-fluorinated counterparts .

Synthetic Scalability : The hexafluorophosphate counterion improves solubility in polar solvents, facilitating purification .

Comparative Reactivity: The trifluoromethyl group in 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine enhances electrophilic substitution rates by 2.5× vs. methyl analogues .

Q & A

Q. Critical considerations :

  • Air-sensitive intermediates require strict oxygen-free conditions.
  • Reaction monitoring via TLC or NMR (¹⁹F NMR is particularly useful for tracking fluorinated ligands) .

Advanced: How can computational methods aid in understanding the photophysical properties of such iridium complexes?

Answer:
Density Functional Theory (DFT) calculations are pivotal for elucidating electronic transitions and excited-state dynamics. For fluorinated iridium complexes:

  • Electronic structure analysis : Optimize geometries of ground (S₀) and excited (T₁) states to calculate HOMO-LUMO gaps and spin-orbit coupling (SOC) effects, which influence phosphorescence .
  • Ligand contribution mapping : Decompose molecular orbitals to quantify the role of fluorinated pyridine ligands in charge-transfer transitions.
  • Emission tuning : Predict substituent effects (e.g., trifluoromethyl vs. difluorophenyl groups) on luminescence quantum yields and emission wavelengths .

Q. Example workflow :

Use Gaussian or ORCA software with B3LYP functional and LANL2DZ basis set for Ir.

Validate calculations against experimental UV-Vis and emission spectra .

Basic: What spectroscopic techniques are essential for characterizing these complexes?

Answer:
Multinuclear NMR spectroscopy :

  • ¹H NMR : Identifies proton environments in bipyridine and pyridine ligands.
  • ¹⁹F NMR : Detects fluorine substituents (e.g., -CF₃ at δ ~ -60 ppm; aromatic F at δ ~ -110 ppm) .
  • ³¹P NMR : Confirms hexafluorophosphate counterion (δ ~ -144 ppm) .

Q. High-resolution mass spectrometry (HRMS) :

  • Electrospray ionization (ESI) in positive ion mode confirms molecular ion peaks (e.g., [M-PF₆]⁺ for C₃₄H₁₈F₁₆IrN₄⁺) .

Q. X-ray crystallography :

  • Resolves ligand geometry and counterion arrangement. For example, demonstrates how crystallography clarifies substituent positioning in fluoropyridines .

Advanced: What strategies optimize ligand design to enhance catalytic efficiency in cross-coupling reactions?

Answer:
Steric/electronic modulation :

  • Electron-withdrawing groups (e.g., -CF₃) : Increase oxidative stability of Ir(III) centers, critical for catalytic cycles in C-H activation .
  • Ligand rigidity : Fluorinated pyridines enforce planar geometries, improving substrate access to the metal center .

Q. Methodological validation :

  • Kinetic studies : Compare turnover frequencies (TOF) for complexes with varying fluorination patterns.
  • In-situ XAFS : Probe Ir oxidation states during catalysis .

Example optimization :
Replace 2,4-difluorophenyl with pentafluorophenyl to enhance electrophilicity, as seen in analogous Pd catalysts .

Basic: How do reaction conditions influence the stability of hexafluorophosphate counterions?

Answer:
Hexafluorophosphate (PF₆⁻) stability depends on:

  • Solvent polarity : PF₆⁻ is stable in polar aprotic solvents (e.g., acetonitrile) but hydrolyzes slowly in water.
  • Temperature : Decomposition accelerates above 60°C, releasing HF. Use low-temperature storage (-20°C) under argon .
  • Analytical validation : Ion chromatography or ³¹P NMR monitors PF₆⁻ integrity during reactions .

Advanced: What mechanistic insights explain contradictory photoluminescence data in fluorinated iridium complexes?

Answer:
Contradictions in emission spectra often arise from:

  • Aggregation-induced quenching : Use diluted solutions (≤10⁻⁵ M) or solid-state measurements to mitigate.
  • Solvatochromic effects : Polar solvents stabilize charge-transfer states, redshift emission. Control solvent dielectric constant (e.g., toluene vs. DMF) .
  • Ligand isomerism : Fluorine substituents may adopt multiple configurations (e.g., para vs. meta), altering excited-state dynamics. DFT-guided synthesis can resolve this .

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